

# Statistical Analysis Plan for AZD1222 Efficacy Trials: Application Notes and Protocols

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## Compound of Interest

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This document provides a detailed overview of the statistical analysis plan and key experimental protocols for the clinical efficacy trials of AZD1222, the COVID-19 vaccine co-invented by the University of Oxford and its spin-out company, Vaccitech. The information is compiled from publicly available trial protocols, press releases, and publications to guide researchers and professionals in understanding the framework for assessing the vaccine's efficacy and safety.

## Data Presentation: Summary of Key Efficacy Trials

The efficacy of AZD1222 has been evaluated in multiple Phase III clinical trials. The primary analysis of these trials was designed to assess the prevention of symptomatic COVID-19. Below are summary tables of the key trial designs and efficacy results.

### Table 1: Overview of Key AZD1222 Phase III Efficacy Trials

Trial Identifier	Geographic Locations	Key Population	Enrollment	Dosing Regimen	Primary Efficacy Endpoint
D8110C0000 1 (US Phase III)	US, Peru, Chile	Adults ≥18 years	32,449	Two standard doses (5 x 10 <sup>10</sup> viral particles) administered four weeks apart. <a href="#">[1]</a> <a href="#">[2]</a>	Prevention of symptomatic COVID-19.
COV002 (UK Phase II/III)	United Kingdom	Adults ≥18 years	12,390	Varied, including a half dose followed by a full dose, and two full doses.	Prevention of symptomatic COVID-19.
COV003 (Brazil Phase III)	Brazil	Adults ≥18 years	10,300	Two standard doses.	Prevention of symptomatic COVID-19. <a href="#">[3]</a>

**Table 2: Summary of Primary Efficacy Analysis Results**

Trial/Analysis	Vaccine Efficacy (VE) Against Symptomatic COVID-19	VE Against Severe Disease and Hospitalization	Key Findings
US Phase III (D8110C00001) - Interim Analysis	79%	100%	Efficacy was consistent across ethnicity and age, with 80% efficacy in participants aged 65 and over. <a href="#">[1]</a>
US Phase III (D8110C00001) - Primary Analysis	76% (95% CI: 68% to 82%)	100%	Confirmed vaccine efficacy consistent with the interim analysis. <a href="#">[2]</a>
UK & Brazil Trials - Pooled Interim Analysis	70.4% (combined regimens)	No hospitalizations or severe cases in the vaccine group.	One regimen showed 90% efficacy (half dose followed by full dose), another showed 62% (two full doses).

## Experimental Protocols

The following sections detail the methodologies for key experiments cited in the AZD1222 efficacy trials.

### Participant Enrollment and Randomization

Objective: To enroll a diverse population of adults at risk of SARS-CoV-2 infection and randomize them to receive either AZD1222 or a placebo.

Protocol:

- Inclusion Criteria: Participants were generally adults aged 18 years and older, who were healthy or had medically stable chronic diseases. A key inclusion criterion was an increased

risk for exposure to the SARS-CoV-2 virus.

- **Exclusion Criteria:** Individuals with a known history of SARS-CoV-2 infection or severe allergic reaction to a previous vaccine were typically excluded.
- **Randomization:** Participants were randomized in a 2:1 ratio to receive either AZD1222 or a saline placebo. The randomization was double-blind, where neither the participants nor the investigators knew the treatment assignment.
- **Stratification:** In the US Phase III trial, randomization was stratified by age ( $\geq 18$  to  $< 65$  years, and  $\geq 65$  years) to ensure adequate representation of older adults.

## Vaccine Administration

**Objective:** To administer the investigational vaccine or placebo according to the protocol-defined schedule.

**Protocol:**

- **Dosage:** The standard dose of AZD1222 was approximately  $5 \times 10^{10}$  viral particles.
- **Administration:** The vaccine was administered as an intramuscular injection into the deltoid muscle.
- **Dosing Schedule:** In the US Phase III trial, two doses were administered four weeks apart. Other trials explored different dosing intervals.

## Efficacy Endpoint Assessment

**Objective:** To determine the efficacy of AZD1222 in preventing symptomatic COVID-19.

**Protocol:**

- **Case Definition:** A case of symptomatic COVID-19 was typically defined as a positive SARS-CoV-2 RT-PCR test in a participant with one or more predefined symptoms (e.g., fever, cough, shortness of breath, etc.).

- **Surveillance:** Participants were monitored for the development of symptoms consistent with COVID-19. If symptoms occurred, a nasal swab was collected for RT-PCR testing.
- **Primary Endpoint Analysis:** The primary efficacy analysis was performed after a prespecified number of symptomatic COVID-19 cases had accrued in the study population. The analysis compared the incidence of cases in the AZD1222 group to the placebo group.

## Safety and Reactogenicity Monitoring

**Objective:** To assess the safety profile of AZD1222, including solicited local and systemic adverse events.

**Protocol:**

- **Solicited Adverse Events:** For a subset of participants, solicited local (e.g., pain, redness, swelling at the injection site) and systemic (e.g., fever, headache, fatigue) adverse events were collected via an electronic diary for a defined period after each vaccination.
- **Unsolicited Adverse Events:** All participants were monitored for unsolicited adverse events throughout the trial.
- **Serious Adverse Events (SAEs):** All SAEs were recorded and reviewed by an independent Data Safety Monitoring Board (DSMB) to ensure participant safety.

## Immunogenicity Assessment

**Objective:** To measure the immune response induced by AZD1222.

**Protocol:**

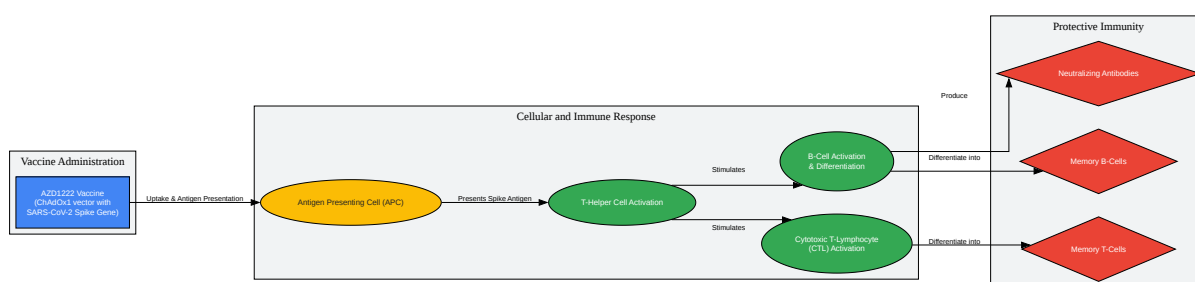
- **Sample Collection:** Blood samples were collected from a subset of participants at baseline and at various time points after vaccination.
- **Humoral Immunogenicity:**
  - **ELISA:** An enzyme-linked immunosorbent assay (ELISA) was used to measure the levels of anti-SARS-CoV-2 spike (S) and receptor-binding domain (RBD) IgG antibodies in serum.

- Neutralization Assay: A pseudovirus or live virus neutralization assay was performed to determine the titer of neutralizing antibodies capable of preventing virus entry into cells.
- Cellular Immunogenicity:
  - ELISpot: An enzyme-linked immunospot (ELISpot) assay was used to quantify the number of T cells producing interferon-gamma (IFN- $\gamma$ ) in response to SARS-CoV-2 spike protein antigens.

## Mandatory Visualization

### AZD1222 Mechanism of Action and Immune Response Workflow

The following diagram illustrates the workflow from vaccine administration to the generation of a protective immune response.

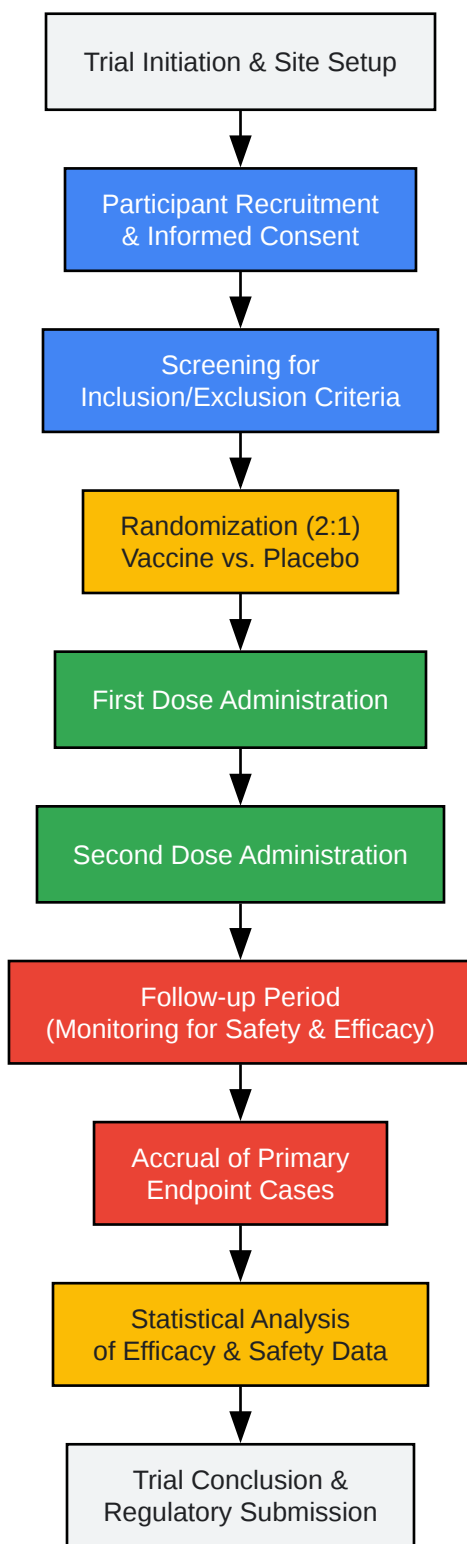


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Caption: AZD1222 Mechanism of Action Workflow.

## Logical Flow of a Phase III Efficacy Trial

This diagram outlines the logical progression of a typical Phase III vaccine efficacy trial, from participant recruitment to final analysis.



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Caption: Phase III Vaccine Efficacy Trial Workflow.



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## References

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- 2. AZD1222 US Phase III primary analysis confirms safety and efficacy [astrazeneca.com]
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